molecular formula C17H22N2O5 B4763758 5-[N-methyl-2-(morpholine-4-carbonyl)anilino]-5-oxopentanoic acid

5-[N-methyl-2-(morpholine-4-carbonyl)anilino]-5-oxopentanoic acid

Cat. No.: B4763758
M. Wt: 334.4 g/mol
InChI Key: QCZFJXMEUNEWKG-UHFFFAOYSA-N
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Description

5-[N-methyl-2-(morpholine-4-carbonyl)anilino]-5-oxopentanoic acid is a complex organic compound that features a morpholine ring, an aniline derivative, and a pentanoic acid moiety

Properties

IUPAC Name

5-[N-methyl-2-(morpholine-4-carbonyl)anilino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c1-18(15(20)7-4-8-16(21)22)14-6-3-2-5-13(14)17(23)19-9-11-24-12-10-19/h2-3,5-6H,4,7-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZFJXMEUNEWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)N2CCOCC2)C(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[N-methyl-2-(morpholine-4-carbonyl)anilino]-5-oxopentanoic acid typically involves multiple steps:

    Formation of the N-methyl-2-(morpholine-4-carbonyl)aniline intermediate: This can be achieved by reacting N-methylmorpholine with 2-chloroaniline under suitable conditions.

    Coupling with 5-oxopentanoic acid: The intermediate is then coupled with 5-oxopentanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

5-[N-methyl-2-(morpholine-4-carbonyl)anilino]-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline and morpholine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aniline or morpholine derivatives.

Scientific Research Applications

5-[N-methyl-2-(morpholine-4-carbonyl)anilino]-5-oxopentanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its effects on cellular pathways and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 5-[N-methyl-2-(morpholine-4-carbonyl)anilino]-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and aniline moiety are crucial for binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-methylmorpholine
  • Morpholine-4-carbonyl derivatives
  • Aniline derivatives

Uniqueness

5-[N-methyl-2-(morpholine-4-carbonyl)anilino]-5-oxopentanoic acid is unique due to its combination of a morpholine ring, aniline derivative, and pentanoic acid moiety. This unique structure allows it to interact with a diverse range of biological targets, making it a valuable compound in medicinal chemistry and organic synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[N-methyl-2-(morpholine-4-carbonyl)anilino]-5-oxopentanoic acid
Reactant of Route 2
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5-[N-methyl-2-(morpholine-4-carbonyl)anilino]-5-oxopentanoic acid

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